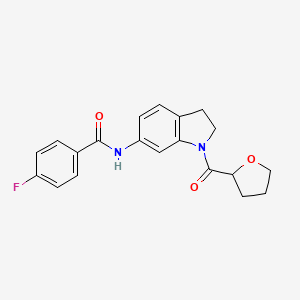![molecular formula C17H18N6O2 B2547339 3-{[1-(4-méthoxyphényl)-1H-1,2,3,4-tétrazol-5-yl]méthyl}-1-(4-méthylphényl)urée CAS No. 950472-96-5](/img/structure/B2547339.png)
3-{[1-(4-méthoxyphényl)-1H-1,2,3,4-tétrazol-5-yl]méthyl}-1-(4-méthylphényl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a urea derivative, which contains a tetrazole ring and two phenyl rings, one of which is substituted with a methoxy group. Urea derivatives are known for their wide range of biological activities, and tetrazoles are often used in medicinal chemistry due to their bioisosteric similarity to carboxylic acids .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable tetrazole with a p-tolyl isocyanate to form the urea linkage . The 4-methoxyphenyl group could be introduced in the tetrazole ring before this step.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea linkage, the tetrazole ring, and the phenyl rings. The methoxy group on the phenyl ring would contribute to the electron-donating properties of this compound .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbamic acid. The tetrazole ring could potentially participate in click reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the urea linkage, the tetrazole ring, and the methoxy group would likely make this compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Activité anticancéreuse
Le motif 1,2,3-triazole dans ce composé a été associé à de puissants effets pharmacologiques. Les chercheurs ont étudié son potentiel en tant qu'agent anticancéreux. En ciblant des voies cellulaires ou des récepteurs spécifiques, ce composé peut inhiber la croissance tumorale, induire l'apoptose ou interférer avec la prolifération des cellules cancéreuses .
Propriétés anti-inflammatoires
Les composés contenant du pyrazole présentent souvent une activité anti-inflammatoire. Ce dérivé d'urée pourrait être étudié pour sa capacité à moduler les réponses inflammatoires, le rendant pertinent dans des affections telles que la polyarthrite rhumatoïde, la maladie inflammatoire de l'intestin et d'autres troubles inflammatoires .
Applications antimicrobiennes
Les hydrazones, une classe de composés qui comprend ce dérivé d'urée, possèdent des propriétés antimicrobiennes. Les chercheurs ont étudié leur efficacité contre les bactéries, les champignons et d'autres agents pathogènes. L'investigation du potentiel antimicrobien de ce composé pourrait conduire à de nouveaux agents thérapeutiques .
Effets vasodilatateurs
Certains dérivés du pyrazole agissent comme des vasodilatateurs, relaxant les vaisseaux sanguins et améliorant le flux sanguin. Cette propriété peut être bénéfique dans la gestion des maladies cardiovasculaires, de l'hypertension et des affections connexes .
Activité antivirale
Compte tenu de l'importance mondiale des médicaments antiviraux, les chercheurs ont exploré divers composés hétérocycliques pour leur potentiel antiviral. L'échafaudage 1,2,3-triazole dans ce dérivé d'urée peut contribuer aux effets antiviraux, ce qui en fait un candidat intéressant pour des recherches plus approfondies .
Propriétés cytoprotectrices
Les hydrazones ont été étudiées pour leurs effets cytoprotecteurs, protégeant les cellules du stress oxydatif, des toxines ou d'autres facteurs dommageables. L'étude de la question de savoir si ce composé présente des propriétés cytoprotectrices pourrait fournir des informations précieuses pour le développement de médicaments .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target various receptors and enzymes
Mode of Action
It is known that similar compounds interact with their targets through hydrogen bonding . The specific interactions and resulting changes caused by this compound would require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Similar compounds have been found to have various biological effects . The specific effects of this compound would depend on its targets and mode of action.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-3-5-13(6-4-12)19-17(24)18-11-16-20-21-22-23(16)14-7-9-15(25-2)10-8-14/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUYMJFVISTIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
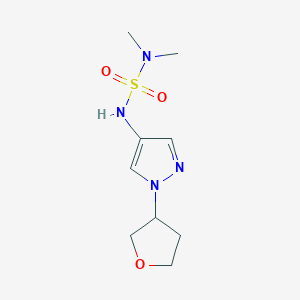

![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2547259.png)
![N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2547261.png)
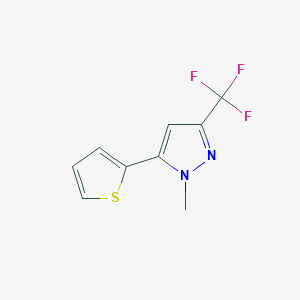
![3-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2547264.png)

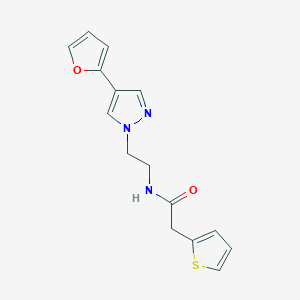
![1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2547270.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide](/img/structure/B2547273.png)
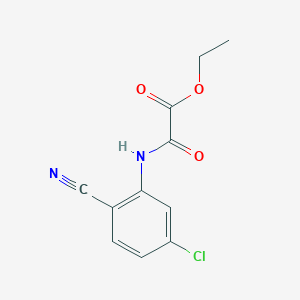

![N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2547276.png)
